N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, for 24-36 hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to bind to enzymes and receptors. This binding can inhibit or activate the target, leading to various biological effects. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can be compared with other triazole-containing compounds, such as:
1H-1,2,4-Triazole-3-carboxamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A compound with a similar triazole ring but different substituents, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9(12-2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKVNGMWLGGQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C=NC=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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